molecular formula C14H18N2O3S B2598903 N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide CAS No. 1396685-91-8

N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2598903
CAS No.: 1396685-91-8
M. Wt: 294.37
InChI Key: AVAVUSOPOFQRSZ-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a chemical compound of interest in early-stage biochemical and pharmacological research. It features a benzenesulfonamide group linked to a morpholine ring via a distinct but-2-yn-1-yl chain, a structure common in compounds screened for various biological activities. Similar morpholine-sulfonamide derivatives are often explored in research for their potential as molecular probes or as scaffolds in the development of enzyme inhibitors, particularly targeting enzymes with sulfonamide-binding pockets . The integrated morpholine moiety can influence the molecule's solubility and electronic distribution, while the alkyne linker offers potential for further chemical modification through click chemistry. This product is provided as a tool for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for conducting sufficient experimentation to verify the identity, purity, and stability of the compound before use.

Properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-20(18,14-6-2-1-3-7-14)15-8-4-5-9-16-10-12-19-13-11-16/h1-3,6-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAVUSOPOFQRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves the reaction of 4-morpholinobut-2-yne with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as rhodium or copper can also enhance the efficiency of the reaction, allowing for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the alkyne carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides and alkynes

Scientific Research Applications

N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide: Characterized by the presence of a morpholine ring, a butynyl group, and a benzenesulfonamide moiety.

    4-methoxy-3-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide: Similar structure with additional methoxy and methyl groups.

    2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide: Contains a fluorine atom in place of a hydrogen atom on the benzene ring

Uniqueness

This compound is unique due to its combination of a morpholine ring and a butynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews available research findings, including in vitro studies, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Properties

This compound features a morpholine ring attached to a butynyl group and a benzenesulfonamide moiety. The compound's structure can be represented as follows:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

In Vitro Studies:

  • Cell Lines Tested:
    • A549 (lung cancer)
    • MDA-MB-231 (breast cancer)
    • U87-MG (glioblastoma)
  • Mechanism of Action:
    • The compound was found to reduce intracellular pyruvate levels significantly, which is linked to the inhibition of pyruvate kinase muscle isoform 2 (PKM2) activity. This reduction leads to cell cycle arrest and increased apoptosis rates, particularly in cancer cells compared to normal cells .
  • Cytotoxicity:
    • In a study using the WST-1 assay, this compound demonstrated selective cytotoxicity against cancer cells at concentrations ranging from 0.1 µg/mL to 200 µg/mL. Notably, at 200 µg/mL, it achieved approximately 50% reduction in cell viability in A549 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. For example:

ModificationEffect on Activity
Adding methyl groupsMay lead to steric hindrance, reducing binding affinity
Altering the morpholine ringChanges in solubility and bioavailability

These modifications can help optimize the efficacy and selectivity of the compound for specific targets.

Study 1: Anticancer Efficacy in Lung Cancer Cells

In a controlled experiment, A549 lung cancer cells treated with this compound showed:

  • G2/M Phase Arrest: Increased from approximately 4% to 12%.
  • S Phase Blockade: Increased from about 5% to 31%.

These findings suggest that the compound effectively disrupts the cell cycle, leading to reduced proliferation and enhanced apoptosis .

Study 2: Selectivity Towards Cancer Cells

A comparative analysis indicated that this compound exhibited higher cytotoxicity towards cancer cells than normal fibroblast cells, highlighting its potential as a selective therapeutic agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.